1-(4-Bromo-3-(methylthio)phenyl)propan-2-one
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Overview
Description
1-(4-Bromo-3-(methylthio)phenyl)propan-2-one is an organic compound with the molecular formula C10H11BrOS It is characterized by the presence of a bromine atom, a methylthio group, and a propan-2-one moiety attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Bromo-3-(methylthio)phenyl)propan-2-one can be synthesized through a multi-step process. One common method involves the Friedel-Crafts acylation of 4-bromo-3-(methylthio)benzene with propanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromo-3-(methylthio)phenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, and other nucleophiles.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Bromo-3-(methylthio)phenyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-Bromo-3-(methylthio)phenyl)propan-2-one depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the carbonyl group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can influence the compound’s biological activity and reactivity .
Comparison with Similar Compounds
1-Bromo-3-(4-(bromomethyl)-2-(methylthio)phenyl)propan-2-one: Similar structure but with an additional bromomethyl group.
2-Bromo-1-(4-methoxyphenyl)propan-1-one: Similar structure but with a methoxy group instead of a methylthio group.
Uniqueness: 1-(4-Bromo-3-(methylthio)phenyl)propan-2-one is unique due to the presence of both a bromine atom and a methylthio group on the phenyl ring.
Properties
Molecular Formula |
C10H11BrOS |
---|---|
Molecular Weight |
259.16 g/mol |
IUPAC Name |
1-(4-bromo-3-methylsulfanylphenyl)propan-2-one |
InChI |
InChI=1S/C10H11BrOS/c1-7(12)5-8-3-4-9(11)10(6-8)13-2/h3-4,6H,5H2,1-2H3 |
InChI Key |
QWSBYZWJCGKYRC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=CC(=C(C=C1)Br)SC |
Origin of Product |
United States |
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